![molecular formula C8H13BrN2 B2365136 1H-Pyrazole,5-bromo-3-(1,1-dimethylethyl)-1-methyl- CAS No. 1187968-59-7](/img/structure/B2365136.png)
1H-Pyrazole,5-bromo-3-(1,1-dimethylethyl)-1-methyl-
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Description
1H-Pyrazole,5-bromo-3-(1,1-dimethylethyl)-1-methyl- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative, which is a class of organic compounds that has a wide range of biological activities.
Scientific Research Applications
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Condensed Heterocycles
Derivatives of 3- or 5-amino pyrazole, generally referred to as 3 (5)-aminopyrazoles , are especially interesting in this context, serving as starting materials for the synthesis of condensed heterocycles, including pyrazolo [1,5-a]pyrimidines . These are another privileged motif that attracted interest for many years and is extensively reviewed .
Intramolecular Cyclization
3(5)-aminopyrazoles can undergo intramolecular cyclization to form various heterocyclic systems. This includes the formation of pyrazolo[1,5-a]pyrimidines , pyrazolo[5,1-c]-1,2,4-triazines , and pyrazolo[1,5-a]-1,3,5-triazines .
Medicinal Chemistry
Pyrazole is an extensively utilized moiety in the field of medicinal chemistry, both as a pendant functional group and as a core template in a wide variety of therapeutic areas .
properties
IUPAC Name |
5-bromo-3-tert-butyl-1-methylpyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-8(2,3)6-5-7(9)11(4)10-6/h5H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMOFIUPINXUJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)Br)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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